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molecular formula C17H24O4 B1599100 4-decanoyloxybenzoic Acid CAS No. 86960-46-5

4-decanoyloxybenzoic Acid

Cat. No. B1599100
M. Wt: 292.4 g/mol
InChI Key: QTMHHQFADWIZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05207947

Procedure details

To a solution of the 4-n-decanoyloxybenzoic acid (0.43 g) obtained in Example 12, (3) and the 1,1,1-trifluoro-2-octyl 4-hydroxybenzoate (0.4 g) obtained in (2) above in tetrahydrofuran (about 30 ml) were added dicyclohexylcarbodiimide (0.32 g) and dimethylamonopyridine (0.01 g). The mixture was stirred at room temperature for about 20 hours and was distilled to remove the solvent. The residue was dissolved in dichloromethane and washed with water. The organic layer was dried over anhydrous magnesium sulfate and was distilled to remove the solvent. The residue was purified by silica-gel column chromatography (developer : hexane/ ethyl acetate=20/1) to obtain the titled compound (0.20 g).
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([O:19][C:20]2[CH:25]=[CH:24][C:23]([C:26]([O:28][CH:29]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[C:30]([F:33])([F:32])[F:31])=[O:27])=[CH:22][CH:21]=2)=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].OC1C=CC(C(OC(CCCCCCCC)C(F)(F)F)=O)=CC=1>O1CCCC1>[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([O:19][C:20]2[CH:21]=[CH:22][C:23]([C:26]([O:28][CH:29]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[C:30]([F:33])([F:32])[F:31])=[O:27])=[CH:24][CH:25]=2)=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OC(C(F)(F)F)CCCCCC)C=C1
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OC(C(F)(F)F)CCCCCCCC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OC(C(F)(F)F)CCCCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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